molecular formula C9H5N3O6 B8060175 7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B8060175
M. Wt: 251.15 g/mol
InChI Key: QILAVXOAGLUGOU-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a synthetic organic compound with a complex molecular structure. It belongs to the quinoxaline family, which consists of nitrogen-containing heterocyclic compounds. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O6/c13-7-8(14)11-5-2-6(12(17)18)3(9(15)16)1-4(5)10-7/h1-2H,(H,10,13)(H,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILAVXOAGLUGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves multiple steps, starting with the formation of the quinoxaline core. One common method is the condensation of 1,2-diaminobenzene with a suitable dicarboxylic acid or its derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs advanced techniques to optimize yield and purity, including the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often carried out in anhydrous solvents.

  • Substitution: Substitution reactions may involve nucleophiles such as amines or halides. These reactions are usually performed in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, including carboxylic acids and nitroso compounds.

  • Reduction: Reduction reactions can produce amines or hydroxylamines.

  • Substitution: Substitution reactions can result in the formation of substituted quinoxalines with different functional groups.

Scientific Research Applications

7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes or receptors.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases related to oxidative stress and inflammation.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but they often include key metabolic or signaling pathways.

Comparison with Similar Compounds

  • 7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile (CNQX)

  • 6-cyano-2,3-dihydroxy-7-nitroquinoxaline

  • 6-cyano-7-nitroquinoxaline-2,3-dione

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